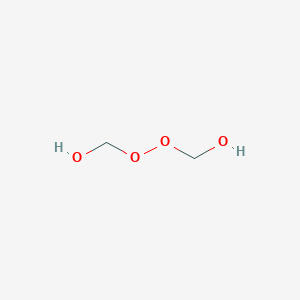

Bis(hydroxymethyl)peroxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(hydroxymethyl)peroxide, also known as this compound, is a useful research compound. Its molecular formula is C2H6O4 and its molecular weight is 94.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Applications

1.1 Enzyme Inhibition Studies

BHMP has been shown to affect several biochemical processes. Notably, it inhibits peroxidase activity, which is crucial for various cellular functions. The inhibition mechanism appears complex, as BHMP does not act as a substrate for peroxidase but may produce hydroxymethyl hydroperoxide (HMHP) through hydrolysis, which is a stronger enzyme inhibitor .

Case Study: Inhibition of Catalase and Glycolysis

- Objective: To assess the impact of BHMP on catalase and glycolysis.

- Findings: BHMP inhibited the activity of catalase and anaerobic glycolysis in vitro, suggesting potential mutagenic properties and effects on cell respiration .

1.2 Anticancer Research

Research indicates that BHMP may have therapeutic effects against certain cancers. A study reported its curative potential on mouse ascites carcinoma, highlighting its role in cancer treatment research .

Environmental Applications

2.1 Role in Atmospheric Chemistry

BHMP is relevant in atmospheric studies due to its formation during the ozonolysis of alkenes. It acts as an intermediate in the production of secondary organic aerosols (SOA) and contributes to the formation of secondary sulfate .

Data Table: Hydroperoxide Contributions to SOA Formation

Analytical Chemistry Applications

3.1 Detection Methods

The detection of BHMP alongside other peroxides like H2O2 and HMHP can be achieved using a novel method involving titanium(IV). This approach allows for simultaneous determination of these compounds in aqueous solutions, which is critical for environmental monitoring .

Data Table: Detection Methods for Peroxides

| Method | Compounds Detected | Sensitivity |

|---|---|---|

| Titanium(IV) Method | H2O2, HMHP, BHMP | High |

| HPLC Techniques | Various organic peroxides | Moderate |

化学反应分析

Equilibrium with H₂O₂ and Formaldehyde

BHMP exists in equilibrium with hydroxymethylhydroperoxide (HMP), hydrogen peroxide (H₂O₂), and formaldehyde (HCHO) in aqueous solutions :

BHMP⇌HMP+HCHO 1 HMP⇌H O +HCHO 2

Key findings:

-

Equilibrium constants : Rapid equilibration occurs in neutral solutions (pH 7, 25°C), with BHMP hydrolysis to HMP achieving 50% conversion within <10 seconds .

-

Catalysis : H⁺ and OH⁻ accelerate equilibrium attainment, with OH⁻ dominating at pH >3 .

| Parameter | Value (25°C, pH 7) | Reference |

|---|---|---|

| BHMP hydrolysis half-life | ~30 seconds | |

| HMP lysis rate (k) | 1.7×10−3s−1 |

Acid/Base-Catalyzed Hydrolysis

BHMP undergoes hydrolysis to form HMP and HCHO, with kinetics influenced by pH:

-

Mechanism : Acidic conditions favor protonation of the peroxide oxygen, while alkaline conditions promote nucleophilic attack by OH⁻ .

-

Activation energy : For OH⁻-catalyzed hydrolysis: Ea=58.6kJ mol .

Peroxidase Inhibition

BHMP itself does not inhibit peroxidase but indirectly affects it via HMP (its hydrolysis product) :

-

HMP reactivity : Irreversibly inactivates free peroxidase via second-order kinetics (k=3.0×102M−1s−1) .

-

Mechanism : HMP oxidizes the hematin group of peroxidase, forming intermediates (e.g., "670-compound") and ultimately bile pigments .

| Enzyme | Substrate | Rate Constant (kM−1s−1) | Outcome |

|---|---|---|---|

| Peroxidase | HMP | 2–5×105 | Irreversible inhibition |

| Catalase | HMP | >3×104 | Reversible inactivation |

Catalase Activity

Catalase decomposes HMP with slower kinetics than peroxidase, forming compound II (inactive state) reversibly .

Oxidation and Decomposition

-

Auto-oxidation : BHMP decomposes in aqueous solutions to yield H₂O₂ and HCHO, with trace radicals implicated in side reactions .

-

Thermal stability : Decomposes exothermally above 40°C, accelerated by transition metal ions .

Biochemical Effects of HMP (Derived from BHMP)

HMP, the primary reactive species from BHMP hydrolysis, exhibits broad enzyme inhibition :

-

Thiol enzymes : Fumarate hydratase, lactate dehydrogenase, and aspartate aminotransferase are highly sensitive (20× more than to H₂O₂) .

-

Protection mechanisms : Albumin and 2-mercaptoethanol scavenge HMP-derived radicals, mitigating enzyme damage .

| Enzyme Affected | Inhibition Mechanism | Sensitivity to HMP |

|---|---|---|

| Lactate dehydrogenase | Thiol group oxidation | High |

| Glucose oxidase | H₂O₂ production disruption | Low |

| Acid phosphatase | Structural denaturation | Resistant |

Synthetic and Industrial Relevance

属性

CAS 编号 |

17088-73-2 |

|---|---|

分子式 |

C2H6O4 |

分子量 |

94.07 g/mol |

IUPAC 名称 |

hydroxymethylperoxymethanol |

InChI |

InChI=1S/C2H6O4/c3-1-5-6-2-4/h3-4H,1-2H2 |

InChI 键 |

JLJXMZMKMRQOLN-UHFFFAOYSA-N |

SMILES |

C(O)OOCO |

规范 SMILES |

C(O)OOCO |

Key on ui other cas no. |

17088-73-2 |

同义词 |

BIS(HYDROXYMETHYL)PEROXIDE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。